2-Pyridin-3-yl-4,5,6,7-tetrahydro-1h-imidazo[4,5-c]pyridine trihydrochloride
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Overview
Description
2-Pyridin-3-yl-4,5,6,7-tetrahydro-1h-imidazo[4,5-c]pyridine trihydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is known for its potential therapeutic applications, particularly due to its unique structural features that allow it to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridin-3-yl-4,5,6,7-tetrahydro-1h-imidazo[4,5-c]pyridine trihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a Pd-catalyzed amide coupling reaction, where 3-alkyl and 3-arylamino-2-chloropyridines react with primary amides in the presence of a palladium catalyst . The reaction is usually carried out in t-butanol under reflux conditions to achieve good yields.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography. The choice of solvents, catalysts, and reaction conditions is critical to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Pyridin-3-yl-4,5,6,7-tetrahydro-1h-imidazo[4,5-c]pyridine trihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
2-Pyridin-3-yl-4,5,6,7-tetrahydro-1h-imidazo[4,5-c]pyridine trihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 2-Pyridin-3-yl-4,5,6,7-tetrahydro-1h-imidazo[4,5-c]pyridine trihydrochloride involves its interaction with specific molecular targets. It is known to act as an inhibitor of certain enzymes, such as c-MET kinases, which play a role in cell proliferation and survival . By inhibiting these enzymes, the compound can disrupt cellular pathways involved in cancer progression and other diseases.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-3-yl)-1H-benzo[d]imidazole: Known for its antimicrobial activity.
2-(Pyridin-3-yl)-3H-imidazo[4,5-b]pyridine: Exhibits similar biological activities and is used in medicinal chemistry.
Uniqueness
2-Pyridin-3-yl-4,5,6,7-tetrahydro-1h-imidazo[4,5-c]pyridine trihydrochloride is unique due to its specific structural configuration, which allows for selective binding to certain biological targets. This specificity enhances its potential as a therapeutic agent compared to other similar compounds.
Biological Activity
2-Pyridin-3-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine trihydrochloride (CAS Number: 2108834-43-9) is a compound with significant biological activity, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and therapeutic potential based on various research findings.
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₅Cl₃N₄ |
Molecular Weight | 309.6 g/mol |
CAS Number | 2108834-43-9 |
The imidazo[4,5-c]pyridine scaffold is recognized for its diverse biological activities. Compounds containing this structure have been studied for their roles as kinase inhibitors and in other pharmacological applications. Notably, derivatives of this compound have shown potential as inhibitors of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial in angiogenesis and cancer progression .
Biological Activities
-
Anticancer Activity :
- Research indicates that compounds similar to 2-Pyridin-3-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine exhibit anticancer properties through the inhibition of key signaling pathways involved in tumor growth and metastasis. For instance, studies have identified specific derivatives that act as VEGFR-2 kinase inhibitors, demonstrating significant antiproliferative effects on cancer cell lines .
- Antimicrobial Properties :
-
Neuropharmacological Effects :
- Some studies have suggested that similar compounds may possess neuroprotective effects and could be beneficial in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.
Case Study 1: VEGFR-2 Inhibition
A series of experiments conducted on various imidazo[4,5-c]pyridine derivatives demonstrated their effectiveness as VEGFR-2 inhibitors. The study involved synthesizing multiple derivatives and assessing their inhibitory activity against VEGFR-2 using biochemical assays. The most potent compounds showed IC50 values in the low micromolar range, indicating strong inhibitory potential against cancer cell proliferation due to reduced angiogenesis .
Case Study 2: Antimicrobial Screening
In vitro testing of related compounds revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MICs) were determined using the broth microdilution method, showing effective inhibition at concentrations lower than those required for many conventional antibiotics .
Properties
IUPAC Name |
2-pyridin-3-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine;trihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4.3ClH/c1-2-8(6-12-4-1)11-14-9-3-5-13-7-10(9)15-11;;;/h1-2,4,6,13H,3,5,7H2,(H,14,15);3*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJOAVABPNYRAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=C(N2)C3=CN=CC=C3.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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